REACTION_CXSMILES
|
[Si]([C:5]#[CH:6])(C)(C)C.Br[C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[F:14].C(NC(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1COCC1>C1COCC1.C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl.[Cu]I>[C:5]([C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[F:14])#[CH:6] |f:3.4.5,7.8.9|
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Name
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tri(tert-butyl phosphine)
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Quantity
|
69 μL
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
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[Si](C)(C)(C)C#C
|
Name
|
|
Quantity
|
505 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1F)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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bis(benzonitril)dichloropalladium(II)
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Quantity
|
53 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
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Name
|
copper (I) iodide
|
Quantity
|
26 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature for 5 hours under argon
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was purged with argon for 3 minutes
|
Duration
|
3 min
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Workup and purification by column chromatography (silica, 5%-35% EtOAc/hexane)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(C=CC(=C1)[N+](=O)[O-])F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |